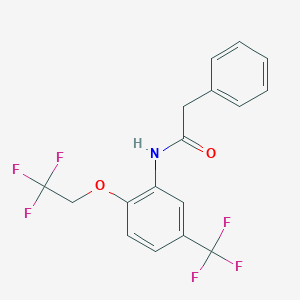
N-(4-chlorobenzoyl)-2,6-dimethylmorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzoyl)-2,6-dimethylmorpholine-4-carboxamide, commonly known as CDMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the morpholine family and is characterized by its unique chemical structure, which gives it a range of interesting properties. In
Scientific Research Applications
CDMB has been studied extensively for its potential applications in scientific research. One of the most promising areas of application is in the field of cancer research. CDMB has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it could be used as a potential chemotherapeutic agent. Other potential applications of CDMB include its use as a tool for studying the structure and function of ion channels, as well as its use as a probe for studying the mechanisms of neurotransmitter release.
Mechanism of Action
The mechanism of action of CDMB is not fully understood, but it is believed to involve the inhibition of ion channels, particularly voltage-gated sodium channels. CDMB has been shown to block the flow of sodium ions through these channels, which can lead to the inhibition of action potentials and the subsequent inhibition of cell growth. It has also been suggested that CDMB may inhibit the release of neurotransmitters by binding to presynaptic calcium channels.
Biochemical and Physiological Effects
CDMB has a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that CDMB can inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in these cells. In addition, CDMB has been shown to inhibit the release of neurotransmitters, such as acetylcholine and glutamate, from presynaptic terminals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CDMB in lab experiments is its specificity. CDMB has been shown to selectively inhibit voltage-gated sodium channels, which makes it a useful tool for studying the role of these channels in various biological processes. However, one of the limitations of using CDMB is its potential toxicity. In vitro studies have shown that CDMB can be toxic to some cell lines at high concentrations, which may limit its usefulness in certain experiments.
Future Directions
There are a number of potential future directions for research on CDMB. One area of interest is the development of CDMB analogs that have improved efficacy and reduced toxicity. Another area of interest is the use of CDMB as a tool for studying the role of voltage-gated sodium channels in various diseases, such as epilepsy and neuropathic pain. In addition, further research is needed to fully understand the mechanism of action of CDMB and its potential applications in cancer research and other areas of scientific research.
Conclusion
In conclusion, CDMB is a promising chemical compound that has a range of potential applications in scientific research. Its unique chemical structure and selective inhibition of voltage-gated sodium channels make it a useful tool for studying various biological processes. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
CDMB can be synthesized using a number of different methods, but the most common one involves the reaction of 2,6-dimethylmorpholine-4-carboxylic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with 4-chlorobenzoic acid to yield CDMB. The reaction is typically carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a catalyst, such as triethylamine. The purity of the final product can be improved using a number of different purification methods, such as recrystallization or column chromatography.
Properties
Molecular Formula |
C14H17ClN2O3 |
|---|---|
Molecular Weight |
296.75 g/mol |
IUPAC Name |
N-(4-chlorobenzoyl)-2,6-dimethylmorpholine-4-carboxamide |
InChI |
InChI=1S/C14H17ClN2O3/c1-9-7-17(8-10(2)20-9)14(19)16-13(18)11-3-5-12(15)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,16,18,19) |
InChI Key |
DMRJBUIMNGBGLM-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide](/img/structure/B284123.png)

![2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284128.png)
![cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B284129.png)
![methyl 2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284130.png)
![ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B284131.png)
![3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B284141.png)
![N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B284145.png)
![5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide](/img/structure/B284148.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B284152.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide](/img/structure/B284154.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B284158.png)
![N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B284159.png)
